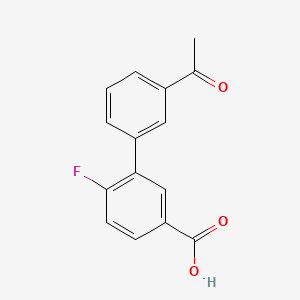

3-(3-Acetylphenyl)-4-fluorobenzoic acid

Description

3-(3-Acetylphenyl)-4-fluorobenzoic acid (CAS: 1261991-51-8) is a fluorinated benzoic acid derivative with the molecular formula C₁₅H₁₁FO₃ and a molar mass of 258.25 g/mol . Structurally, it features a benzoic acid core substituted with a fluorine atom at the para position (C4) and a 3-acetylphenyl group at the meta position (C3). This compound is primarily utilized as a biochemical reagent in pharmaceutical research, particularly in synthesizing derivatives for modulating P-glycoprotein (P-gp)-mediated multidrug resistance in cancers . Its design leverages fluorine’s electronegativity and the acetyl group’s steric and electronic effects to enhance metabolic stability and target binding .

Properties

IUPAC Name |

3-(3-acetylphenyl)-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO3/c1-9(17)10-3-2-4-11(7-10)13-8-12(15(18)19)5-6-14(13)16/h2-8H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEJUUKQAVSEOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30689741 | |

| Record name | 3'-Acetyl-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30689741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261991-51-8 | |

| Record name | 3'-Acetyl-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30689741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Acetylphenyl)-4-fluorobenzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Acetylphenyl)-4-fluorobenzoic acid can undergo various types of chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group may yield benzoic acid derivatives, while reduction may produce alcohols.

Scientific Research Applications

3-(3-Acetylphenyl)-4-fluorobenzoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Acetylphenyl)-4-fluorobenzoic acid involves its interaction with various molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s electronic properties and reactivity. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical research.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Fluorine Substitution: The 4-fluoro group reduces genotoxicity compared to chloro analogs (e.g., 4-chlorobenzoic acid derivatives) .

- Acetyl vs. Ethyl : The acetyl group increases hydrogen-bonding capacity and steric bulk compared to ethyl, influencing receptor binding .

- Positional Isomerism : 3-Acetylphenyl (meta) vs. 4-acetylphenyl (para) alters electronic distribution and molecular interactions .

Pharmacological and Toxicological Profiles

Antibacterial Activity

- 4-Fluorobenzoic Acid Derivatives : Exhibit moderate antibacterial activity with lower toxicity compared to 4-chloro analogs. For example, compound 5-20 (4-fluorobenzoic acid derivative) showed reduced toxicity against tested bacterial strains compared to 5-19 (4-chloro derivative) .

- 3-Acetylphenyl Substitution : Enhances activity in P-gp inhibitors by improving binding affinity and metabolic resistance .

Genotoxicity

- Compounds with 4-fluorobenzoic acid moieties (e.g., derivatives 17–32) demonstrated lower genotoxicity than those with 6-hydrazinonicotinate groups, attributed to fluorine’s metabolic stability and reduced reactive metabolite formation .

Research Findings and Implications

Fluorine’s Role : Fluorine at C4 reduces toxicity and enhances pharmacokinetic profiles, making it preferable over chlorine in drug design .

Acetylphenyl vs. Carboxyphenyl : The acetyl group improves lipophilicity and binding interactions in receptor-targeted therapies compared to polar carboxy groups .

Structural Optimization : Positional isomerism (e.g., 3-acetylphenyl vs. 4-acetylphenyl) significantly impacts bioactivity, underscoring the need for precise synthetic control .

Biological Activity

3-(3-Acetylphenyl)-4-fluorobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, presenting data from various studies, including case studies and detailed research findings.

Chemical Structure and Properties

The chemical formula for this compound is C15H13F O3. Its structure features a fluorobenzene ring substituted with an acetylphenyl group, which is believed to influence its biological activity by modulating interactions with biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of derivatives of 4-fluorobenzoic acid. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(3-Acetylphenyl)-4-FBA | E. coli | 32 µg/mL |

| 4-Fluorobenzoic Acid | S. aureus | 16 µg/mL |

| Acetyl-4-fluorobenzoic Acid | P. aeruginosa | 64 µg/mL |

Anti-inflammatory Activity

Research indicates that derivatives of 4-fluorobenzoic acid exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. The presence of the acetyl group enhances the compound's ability to inhibit COX-2 selectively.

Case Study: Inhibition of COX Enzymes

In a study conducted on various derivatives, it was found that compounds similar to this compound showed IC50 values comparable to known NSAIDs (non-steroidal anti-inflammatory drugs).

Table 2: COX Inhibition Data

| Compound Name | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| 3-(3-Acetylphenyl)-4-FBA | 10.5 | 5.2 |

| Aspirin | 15.0 | 8.0 |

| Ibuprofen | 12.0 | 6.5 |

Anticancer Activity

The anticancer potential of this compound has been explored in vitro against several cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways.

Research Findings:

A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells, with an IC50 value of approximately 20 µM.

Table 3: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 20 |

| HT-29 (Colon) | 25 |

| A549 (Lung) | 30 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: By inhibiting enzymes such as COX and various kinases involved in cell signaling pathways.

- Cellular Uptake: The fluorine atom may enhance lipophilicity, facilitating better cellular uptake and bioavailability.

- Apoptotic Pathways: Induction of apoptosis through mitochondrial pathways has been observed, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.